Pyridin-3-ylmethanesulfonyl Chloride

Description

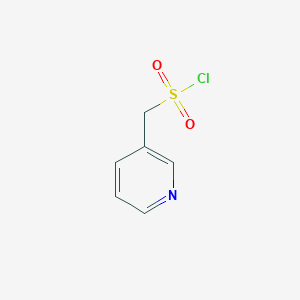

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMERRCYWGAOVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405313 | |

| Record name | Pyridin-3-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159290-96-7 | |

| Record name | Pyridin-3-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-3-ylmethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridin-3-ylmethanesulfonyl Chloride, a key intermediate in pharmaceutical development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a proposed, high-yield synthetic pathway based on established chemical transformations. Furthermore, it details the expected analytical characterization of the target compound. This guide serves as a vital resource for researchers and professionals in organic synthesis and drug discovery, enabling them to produce and verify this important chemical entity.

Introduction

This compound is a valuable reagent in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which allows for the straightforward introduction of the pyridin-3-ylmethylsulfonyl group into a target structure. This is often accomplished through the formation of sulfonamides by reaction with primary or secondary amines.

It is crucial to distinguish this compound from its isomer, Pyridine-3-sulfonyl chloride. The former possesses a methylene spacer between the pyridine ring and the sulfonyl chloride group, which imparts distinct chemical and physical properties, as well as different reactivity profiles and applications in medicinal chemistry. This guide focuses exclusively on the synthesis and characterization of this compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned in a three-step process starting from the readily available 3-(chloromethyl)pyridine hydrochloride. This proposed pathway is illustrated below and detailed in the subsequent experimental protocols.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the chemical literature. Researchers should exercise appropriate caution and optimize conditions as necessary.

Synthesis of 3-(Chloromethyl)pyridine hydrochloride

The starting material, 3-(chloromethyl)pyridine hydrochloride, can be synthesized from 3-pyridinemethanol (also known as 3-picolyl alcohol) and thionyl chloride.

-

Reaction:

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve 3-pyridinemethanol in an inert solvent such as toluene.

-

Slowly add a slight molar excess (approximately 1.1 to 1.3 equivalents) of thionyl chloride to the solution while maintaining the temperature below 35°C.

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

The product, 3-(chloromethyl)pyridine hydrochloride, will precipitate from the reaction mixture.

-

Collect the solid by filtration, wash with the inert solvent, and dry under vacuum.

-

Proposed Synthesis of this compound

Method A: Via Pyridine-3-ylmethanethiol

-

Synthesis of Pyridine-3-ylmethanethiol:

-

Dissolve 3-(chloromethyl)pyridine hydrochloride in a suitable solvent like ethanol or methanol.

-

Add an aqueous solution of sodium hydrosulfide (NaSH) and stir at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the resulting Pyridine-3-ylmethanethiol by distillation or chromatography.

-

-

Oxidative Chlorination of Pyridine-3-ylmethanethiol:

-

Dissolve the purified Pyridine-3-ylmethanethiol in a mixture of acetonitrile and water.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing and chlorinating agent. A common and effective method is the use of N-Chlorosuccinimide (NCS) in the presence of a catalytic amount of hydrochloric acid.[1] Alternatively, bubbling chlorine gas through an aqueous solution of the thiol can be employed, though this method is more hazardous.[2][3]

-

Maintain the reaction at a low temperature (0-5°C) and monitor for completion.

-

Upon completion, the reaction mixture is typically worked up by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Method B: Via S-alkyl isothiouronium salt

This method provides a direct conversion from the alkyl halide.[4][5]

-

Formation of the S-(pyridin-3-ylmethyl)isothiouronium salt:

-

Reflux a solution of 3-(chloromethyl)pyridine hydrochloride and thiourea in ethanol for approximately 30-60 minutes.

-

Cool the reaction mixture to allow the isothiouronium salt to crystallize.

-

Collect the salt by filtration.

-

-

Oxidative Chlorosulfonation:

-

Suspend the S-(pyridin-3-ylmethyl)isothiouronium salt in a mixture of acetonitrile and aqueous hydrochloric acid.

-

Cool the mixture to 0°C.

-

Add a suitable N-chloro reagent, such as N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) or N-chlorosuccinimide (NCS), portion-wise while maintaining the low temperature.[4][5]

-

Stir the reaction until completion.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain this compound.

-

Characterization

As of the date of this document, detailed, experimentally-derived characterization data for this compound is not widely available in the public domain. The following section outlines the expected analytical data based on the compound's structure.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate). Expected to be reactive with protic solvents like water and alcohols. |

Spectroscopic Data (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~4.5-5.0 ppm (singlet, 2H): Methylene protons (-CH₂-SO₂Cl). The chemical shift is downfield due to the deshielding effect of the adjacent sulfonyl chloride group.

-

δ ~7.3-7.5 ppm (multiplet, 1H): Proton at the 5-position of the pyridine ring.

-

δ ~7.7-7.9 ppm (multiplet, 1H): Proton at the 4-position of the pyridine ring.

-

δ ~8.5-8.7 ppm (multiplet, 2H): Protons at the 2- and 6-positions of the pyridine ring, expected to be the most downfield due to the proximity to the nitrogen atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~60-70 ppm: Methylene carbon (-CH₂-SO₂Cl).

-

δ ~123-125 ppm: Carbon at the 5-position of the pyridine ring.

-

δ ~135-137 ppm: Carbon at the 3-position of the pyridine ring.

-

δ ~148-152 ppm: Carbons at the 2- and 6-positions of the pyridine ring.

-

δ ~135-140 ppm: Carbon at the 4-position of the pyridine ring.

IR (Infrared) Spectroscopy:

-

~1370-1380 cm⁻¹ and ~1170-1180 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonyl chloride group.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic pyridine ring.

-

~1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

MS (Mass Spectrometry):

-

Expected Molecular Ion (M⁺): m/z 191 (with a characteristic isotope pattern for one chlorine and one sulfur atom). The M+2 peak should be approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pattern: Loss of SO₂Cl (m/z 91, corresponding to the pyridin-3-ylmethyl cation) would be a likely fragmentation pathway.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to cause severe skin burns and eye damage. As a sulfonyl chloride, it will react with water, alcohols, and other nucleophiles, releasing corrosive hydrochloric acid. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for the conversion of alkyl halides to sulfonyl chlorides, a reliable production route is outlined. The provided expected characterization data will aid researchers in confirming the identity and purity of the synthesized product. This document is intended to bridge the information gap in the existing literature and empower scientists in the pharmaceutical and chemical industries to effectively utilize this important building block.

References

- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. US3626004A - Method of preparing alkyl sulfonyl chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridin-3-ylmethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-ylmethanesulfonyl chloride, identified by the CAS Number 159290-96-7, is a pivotal reagent in synthetic organic chemistry, primarily utilized as an intermediate in the development of pharmacologically active compounds. Its structure, featuring a pyridine ring linked to a methanesulfonyl chloride moiety, makes it a versatile building block for introducing the pyridin-3-ylmethylsulfonyl group into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in sulfonamide synthesis, and contextualizes its use by illustrating the signaling pathway targeted by its derivatives.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted physicochemical properties. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 159290-96-7 | [1] |

| Molecular Formula | C₆H₆ClNO₂S | [1] |

| Molecular Weight | 191.64 g/mol | [1] |

| Predicted Boiling Point | 325.1 ± 25.0 °C | |

| Predicted Density | 1.458 ± 0.06 g/cm³ | |

| Storage Conditions | Inert atmosphere, store in freezer at -20°C | [2] |

| Synonyms | 3-Pyridylmethanesulfonyl chloride, 3-Pyridinylmethanesulfonyl Chloride, Pyridin-3-yl-methanesulfonyl chloride | [1] |

Note: Predicted data should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

This compound is a key reactant in the synthesis of sulfonamides, a functional group present in numerous therapeutic agents. The following is a general, yet detailed, protocol for the synthesis of N-substituted pyridin-3-ylmethanesulfonamides, adapted from procedures for similar sulfonyl chlorides.

General Protocol for Sulfonamide Synthesis

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous pyridine or other suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., flash column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution.

-

Addition of Sulfonyl Chloride: While stirring, add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be applied.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate.

-

Wash the combined organic layers sequentially with 1M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-substituted pyridin-3-ylmethanesulfonamides.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

This compound is a valuable precursor for the synthesis of molecules that can modulate cellular signaling pathways. Notably, its derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[3][4][5][6][7] Its dysregulation is implicated in various diseases, including cancer.[4][6]

The diagram below illustrates a simplified representation of the PI3K/Akt signaling cascade, providing context for the therapeutic rationale behind synthesizing inhibitors using building blocks like this compound.

Caption: Simplified PI3K/Akt signaling pathway targeted by derivatives.

Conclusion

This compound is a specialized reagent with significant potential in medicinal chemistry and drug discovery. Its utility in constructing complex molecules designed to interact with key biological targets, such as the PI3K/Akt pathway, underscores its importance. This guide provides foundational knowledge for its application, from basic properties to a detailed synthetic protocol and its biological context, serving as a valuable resource for researchers in the field. Further investigation into its reactivity and the development of novel applications will continue to expand its role in the synthesis of next-generation therapeutics.

References

- 1. 159290-96-7 CAS MSDS (3-PYRIDINEMETHANESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 159290-96-7|this compound|BLD Pharm [bldpharm.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. cusabio.com [cusabio.com]

- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pyridin-3-ylmethanesulfonyl Chloride: A Technical Guide to Solubility and Stability

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Pyridin-3-ylmethanesulfonyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document collates known qualitative data, presents detailed experimental protocols for quantitative analysis, and offers visual workflows to guide laboratory practices.

Core Physicochemical Properties

This compound and its hydrochloride salt are important reagents in organic synthesis. Understanding their solubility and stability is critical for optimizing reaction conditions, ensuring reagent integrity, and developing robust synthetic methodologies. The hydrochloride salt is noted to be a solid, while the free base form may be encountered as a liquid.

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information that has been collated from various sources. It is important to note that sulfonyl chlorides as a class are reactive towards protic solvents.

| Solvent | Formula | Type | Solubility | Citation |

| Water | H₂O | Protic | Reactive, hydrolyzes | [1][2] |

| Methanol | CH₃OH | Protic | Soluble | [3] |

| Methylene Chloride (DCM) | CH₂Cl₂ | Aprotic | Soluble | [3] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Aprotic | Soluble | [3] |

| Chloroform | CHCl₃ | Aprotic | Sparingly Soluble | [4] |

Note: The solubility in protic solvents like methanol and water is accompanied by reaction (solvolysis/hydrolysis).

Stability Characteristics

This compound is a reactive compound, and its stability is a key consideration for storage and handling. The compound is sensitive to moisture and elevated temperatures.

| Condition | Observation | Incompatible Materials | Hazardous Decomposition Products | Citation |

| Moisture/Water | Hydrolyzes to the corresponding sulfonic acid and hydrochloric acid. The hydrochloride salt is described as water-reactive and contact with water liberates toxic gas. | Water, Moist Air | Hydrogen chloride gas, Sulfur oxides | [1][2] |

| Temperature | Stable under normal temperatures. Avoid high temperatures and excess heat. | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen chloride gas | [1][3] | |

| Oxidizing Agents | Reacts with strong oxidizing agents. | Strong oxidizing agents | Not specified | [1][3] |

| Bases | Reactive towards bases. | Bases | Not specified | [1] |

| Alkaline Material | Contact liberates heat. | Alkaline materials | Not specified | [5] |

Experimental Protocols

To empower researchers to obtain quantitative data, the following detailed experimental protocols for solubility and stability assessment are provided. These are generalized methods for sulfonyl chlorides and should be adapted for this compound with appropriate safety precautions.

Protocol 1: Determination of Qualitative Solubility

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Anhydrous solvents of interest (e.g., acetonitrile, THF, toluene, etc.)

-

Dry test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed, dry evaporating dish or vial

-

Analytical balance

-

Vacuum oven or source of inert gas (e.g., nitrogen)

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the anhydrous solvent.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

Protocol 3: Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential for determining the intrinsic stability of a substance and identifying potential degradation products.[6]

Materials:

-

This compound

-

Solutions for stress conditions:

-

Acidic: 0.1 M to 1 M HCl

-

Basic: 0.1 M to 1 M NaOH

-

Oxidative: 3-30% H₂O₂

-

-

Temperature-controlled oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

Validated stability-indicating HPLC method

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve a known concentration of this compound in a solution of 0.1 M to 1 M HCl for acid hydrolysis and 0.1 M to 1 M NaOH for base hydrolysis.[6]

-

Keep the mixtures at room temperature or heat (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).[6]

-

Take samples at various time points, neutralize them, and dilute for HPLC analysis.[6]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[6]

-

Carry out the reaction at room temperature for a set duration.

-

Dilute the samples for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[6]

-

For solutions, dissolve the compound in a suitable solvent and heat at a controlled temperature.

-

Dissolve the solid samples or dilute the solution samples for HPLC analysis.

-

-

Photodegradation:

-

Expose the solid compound or a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

Analyze the samples by HPLC at various time points.

-

Sample Analysis:

-

A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Analyze the samples from the forced degradation studies to determine the percentage of degradation and identify the major degradation products.

Visual Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

References

- 1. fishersci.com [fishersci.com]

- 2. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Pyridine-3-sulfonyl chloride , 98% , 16133-25-8 - CookeChem [cookechem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of Pyridine-3-sulfonyl chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-3-sulfonyl chloride (CAS No. 16133-25-8), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for Pyridine-3-sulfonyl chloride from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Pyridine-3-sulfonyl chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70-7.74 | dd | 1H | H-5 |

| 8.43-8.45 | dd | 1H | H-4 |

| 9.03-9.05 | dd | 1H | H-6 |

| 9.31-9.32 | d | 1H | H-2 |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for Pyridine-3-sulfonyl chloride

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results. | C-2 |

| Data not available in search results. | C-3 |

| Data not available in search results. | C-4 |

| Data not available in search results. | C-5 |

| Data not available in search results. | C-6 |

| Note: While commercial suppliers indicate the availability of ¹³C NMR data, specific chemical shifts were not found in the provided search results.[2][3] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyridine-3-sulfonyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3067 | Medium | Aromatic C-H stretch |

| 1596-1414 | Medium-Strong | C=C, C=N pyridine ring stretch |

| Data not available in search results. | Strong | S=O asymmetric stretch |

| Data not available in search results. | Strong | S=O symmetric stretch |

| Note: Specific peak values for the sulfonyl group were not available. The provided data is based on typical absorbances for aromatic sulfonyl chlorides and pyridyl moieties.[4] Commercial suppliers confirm the availability of FT-IR data.[3][5] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Pyridine-3-sulfonyl chloride

| m/z | Ion | Notes |

| 177 | [M]⁺ | Molecular ion (for ³⁵Cl isotope) |

| 179 | [M+2]⁺ | Isotope peak for ³⁷Cl |

| 79 | [C₅H₅N]⁺ | Pyridinium radical cation from cleavage of the C-S bond.[6] |

| Note: The molecular formula is C₅H₄ClNO₂S, with a molecular weight of 177.61 g/mol .[7][8][9] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

A sample of Pyridine-3-sulfonyl chloride (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) field NMR spectrometer. For ¹H NMR, typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans. For ¹³C NMR, a proton-decoupled sequence is employed with a 45° pulse width and a relaxation delay of 2-5 seconds. The acquired free induction decays (FIDs) are processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy Protocol

The FT-IR spectrum is obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the liquid Pyridine-3-sulfonyl chloride is placed directly onto the ATR crystal (e.g., diamond). The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer, potentially coupled with a gas chromatograph (GC-MS). For GC-MS analysis, a diluted solution of the sample in a volatile solvent like dichloromethane is injected into the GC. The instrument is equipped with a capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm). The injector temperature is set to 280°C. The oven temperature program begins at 50°C for 1 minute, followed by a ramp of 25°C/min to 300°C, which is then held for 3 minutes. Helium is used as the carrier gas. The mass spectrometer is operated in EI mode at 70 eV. The ion source temperature is maintained at 200°C. Data is acquired in full scan mode over a mass range of m/z 50-400.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of Pyridine-3-sulfonyl chloride is depicted in the following diagram.

References

- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 2. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 6. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 [biosynth.com]

- 8. Pyridine-3-sulfonyl chloride 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyridin-3-ylmethanesulfonyl Chloride: A Technical Guide to its Derivatization Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-3-ylmethanesulfonyl chloride is a key reagent in modern synthetic and medicinal chemistry, primarily utilized for the derivatization of nucleophilic functional groups. Its utility stems from the introduction of the pyridin-3-ylmethylsulfonyl moiety, which can significantly alter the physicochemical and pharmacological properties of a parent molecule. This guide provides an in-depth exploration of the mechanism of action, experimental protocols, and applications of this compound in derivatization reactions, with a focus on its relevance in drug discovery and development. While the requested compound is this compound, the widely documented and utilized reagent is Pyridine-3-sulfonyl chloride. This guide will focus on the latter, as it is a cornerstone in the synthesis of modern pharmaceuticals.[1] It serves as a versatile sulfonylation reagent, crucial for creating complex molecular structures that form the basis of new medicines.[1] A notable application is its role as a critical building block for Vonoprazan Fumarate, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[2]

Core Mechanism of Action: Sulfonylation

The primary mechanism of action of this compound in derivatization is through a nucleophilic acyl substitution-like reaction at the sulfur atom of the sulfonyl chloride group. The electron-deficient sulfur atom is highly susceptible to attack by nucleophiles, such as amines, alcohols, and phenols.

The general mechanism for the sulfonylation of an amine is depicted below:

Caption: General mechanism of amine sulfonylation.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting sulfonamides are often stable, crystalline solids, which facilitates their purification and handling. A similar mechanism occurs with phenols, leading to the formation of sulfonate esters.[3]

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

A general protocol for the synthesis of sulfonamides from this compound involves the reaction with a primary or secondary amine.[4]

-

Reaction Setup: To a solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount or a slight excess of this compound is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Base Addition: A base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) is added to the reaction mixture to scavenge the HCl produced.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired sulfonamide.

Synthesis of this compound

The reagent itself can be synthesized from 3-aminopyridine. The process involves a diazotization reaction followed by a sulfonyl chlorination.[5] A common method involves the reaction of the corresponding sulfonic acid with phosphorus pentachloride or thionyl chloride.[6]

Quantitative Data

The following table summarizes representative yields for the synthesis of this compound and a subsequent derivatization reaction.

| Product | Starting Material(s) | Reagents | Yield (%) | Reference |

| Pyridin-3-sulfonyl chloride | 3-Aminopyridine | NaNO₂, NaBF₄, SO₂, CuCl₂ | ~80 | [7] |

| Pyridine-3-sulfonyl chloride | Pyridine-3-sulfonic acid | PCl₅, POCl₃ | 94 | [6] |

| N-Phenylpyridine-3-sulfonamide | Pyridine-3-sulfonyl chloride, Aniline | - | Not specified | [8] |

| Pyridine-3-sulfonamide | Pyridine-3-sulfonyl chloride, Ammonia | Dioxane | 71 | [9] |

Signaling Pathways and Experimental Workflows

The derivatization with this compound is a chemical synthesis step and does not directly represent a signaling pathway. However, the resulting derivatives may be designed to interact with specific biological targets. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity.[10]

Below is a generalized experimental workflow for the synthesis and evaluation of novel derivatives.

Caption: A generalized experimental workflow.

Applications in Drug Discovery

The introduction of the pyridin-3-ylmethylsulfonyl group can modulate a molecule's properties in several ways beneficial for drug development:

-

Improved Solubility: The pyridine ring can enhance aqueous solubility.

-

Modulation of Lipophilicity: The sulfonyl group and pyridine ring alter the overall lipophilicity (logP) of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduction of a Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.

-

Metabolic Stability: The sulfonamide linkage is generally stable to metabolic degradation.

A significant application is in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker.[11] Pyridine-3-sulfonyl chloride is a key intermediate in the manufacturing of this drug.[2][11] This underscores the importance of this reagent in producing modern pharmaceuticals for gastrointestinal healthcare.[2] Furthermore, derivatization with pyridine-3-sulfonyl chloride has been employed to enhance the sensitivity of steroidal estrogens in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) analysis.[12]

Conclusion

This compound (and more commonly, Pyridine-3-sulfonyl chloride) is a valuable and versatile reagent for the derivatization of nucleophiles. The straightforward and efficient formation of stable sulfonamides and sulfonate esters makes it a powerful tool in the medicinal chemist's arsenal. Its application in the synthesis of marketed drugs and its utility in bioanalytical methods highlight its continued importance in the pharmaceutical sciences. This guide has provided a foundational understanding of its mechanism, application, and the experimental considerations for its use in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 12. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine-3-sulfonyl Chloride: A Core Intermediate in Modern Pharmaceutical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride stands as a pivotal intermediate in the landscape of pharmaceutical synthesis. Its inherent reactivity, centered around the sulfonyl chloride functional group, allows for the facile introduction of the pyridine-3-sulfonyl moiety into a diverse range of molecular scaffolds. This versatility has rendered it an indispensable building block in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most notably, the application of pyridine-3-sulfonyl chloride in the synthesis of pharmaceutical agents, with a primary focus on the potassium-competitive acid blocker, Vonoprazan. Detailed experimental protocols, comprehensive quantitative data, and visual representations of synthetic and signaling pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this critical pharmaceutical intermediate.

Introduction

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, imparting favorable physicochemical and pharmacokinetic properties. The introduction of a sulfonyl chloride group at the 3-position of the pyridine ring yields Pyridine-3-sulfonyl chloride, a highly reactive and versatile intermediate.[1] This reactivity is primarily exploited in the formation of sulfonamides through reactions with primary and secondary amines, a key linkage in many biologically active compounds.[2]

This guide will delve into the technical aspects of Pyridine-3-sulfonyl chloride, providing a comprehensive resource for scientists engaged in pharmaceutical research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of Pyridine-3-sulfonyl chloride are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ClNO₂S | [3] |

| Molecular Weight | 177.61 g/mol | [3] |

| Appearance | Colorless to light-yellow liquid | [4] |

| Density | 1.460 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.556 | [5] |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate; slightly soluble in water. | [6] |

| Stability | Sensitive to moisture; hydrolyzes to pyridine-3-sulfonic acid and hydrochloric acid. | [4] |

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. The following table summarizes the key spectroscopic data for Pyridine-3-sulfonyl chloride.

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Data available upon request | [8] |

| Infrared (IR) Spectroscopy | ATR-IR spectrum available | [8] |

| Mass Spectrometry (MS) | MASS/LC-MS data included with commercial products | [8] |

Synthesis of Pyridine-3-sulfonyl Chloride

Several synthetic routes to Pyridine-3-sulfonyl chloride have been reported, primarily starting from 3-aminopyridine or pyridine-3-sulfonic acid.

From 3-Aminopyridine via Diazotization

A common and efficient method involves the diazotization of 3-aminopyridine, followed by a sulfonyl chloride formation reaction.

Experimental Protocol:

To a solution of 3-aminopyridine in hydrochloric acid, an aqueous solution of sodium nitrite is added dropwise at 0-5 °C to form the diazonium salt.[9] This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield Pyridine-3-sulfonyl chloride.[9]

From Pyridine-3-sulfonic Acid

An alternative route utilizes pyridine-3-sulfonic acid as the starting material.

Experimental Protocol:

Pyridine-3-sulfonic acid is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to convert the sulfonic acid group into the sulfonyl chloride.[10] The reaction is typically carried out in an inert solvent.

The following table summarizes the yields for different synthetic methods.

| Starting Material | Reagents | Yield (%) | Reference(s) |

| 3-Aminopyridine | NaNO₂, HCl, SO₂, CuCl₂ | Not specified | [9] |

| Pyridine-3-sulfonic acid | PCl₅ | 82.8 | [10] |

Reactivity and Application in Pharmaceutical Synthesis

The primary utility of Pyridine-3-sulfonyl chloride in pharmaceutical synthesis lies in its ability to readily react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[2]

Synthesis of Vonoprazan

A prominent example of the application of Pyridine-3-sulfonyl chloride is in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[11]

Experimental Protocol:

In a key step of the synthesis, the pyrrole nitrogen of a 5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide derivative is deprotonated with a strong base, such as n-butyllithium, and then reacted with Pyridine-3-sulfonyl chloride to form the sulfonamide linkage, yielding Vonoprazan.[12]

Vonoprazan Mechanism of Action:

Vonoprazan inhibits gastric acid secretion by competitively blocking the potassium-binding site of the H⁺,K⁺-ATPase (proton pump) in gastric parietal cells.[2][13][14]

Other Pharmaceutical Applications

While Pyridine-3-sulfonyl chloride is a versatile reagent for introducing the pyridine-3-sulfonyl moiety, its use in the synthesis of other prominent drugs like Celecoxib and Delavirdine is not documented in the reviewed scientific literature. The synthetic pathways for these drugs do not appear to involve this specific intermediate.[1][6]

Celecoxib Mechanism of Action:

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[1][3][6]

Delavirdine Mechanism of Action:

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. It binds to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA to DNA.[15][16][17]

General Synthesis of Pyridine-3-sulfonamides

The reaction of Pyridine-3-sulfonyl chloride with a variety of primary and secondary amines provides a straightforward route to a library of pyridine-3-sulfonamides.

Experimental Protocol for the Synthesis of Pyridine-3-sulfonamide:

To a solution of Pyridine-3-sulfonyl chloride (1.0 g, 5.6 mmol) in tetrahydrofuran (5 mL), a solution of ammonia in dioxane (2 M, 23.9 mL, 47.9 mmol) is added. The resulting suspension is stirred at room temperature for 1 hour. After completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.[18]

| Amine | Product | Yield (%) | Reference(s) |

| Ammonia | Pyridine-3-sulfonamide | 71 | [18] |

| Substituted Anilines | N-Aryl-pyridine-3-sulfonamides | 70-82 | [19] |

Safety and Handling

Pyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with water and moisture.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, bases, and strong oxidizing agents.[20]

Conclusion

Pyridine-3-sulfonyl chloride is a valuable and versatile intermediate in pharmaceutical synthesis. Its facile reaction with amines to form sulfonamides has been instrumental in the development of important drugs, most notably the potassium-competitive acid blocker Vonoprazan. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in drug discovery and development. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 3. CN105130955B - The preparation method of Vonoprazan fumarate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents | MDPI [mdpi.com]

- 7. veeprho.com [veeprho.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]

- 11. journalirjpac.com [journalirjpac.com]

- 12. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 15. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tdcommons.org [tdcommons.org]

An In-depth Technical Guide to Pyridine-3-ylmethanesulfonyl Chloride: From Discovery to Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-ylmethanesulfonyl chloride has emerged as a significant building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of Pyridine-3-ylmethanesulfonyl Chloride. It further delves into its critical application in the development of methionine aminopeptidase (MetAP) inhibitors, a promising class of drugs targeting angiogenesis and cell proliferation. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.

Introduction

Pyridine-3-ylmethanesulfonyl chloride, with the CAS number 159290-96-7 for the free base and 191105-35-8 for its hydrochloride salt, is a reactive sulfonyl chloride derivative. Its structural features, combining a pyridine ring and a methanesulfonyl chloride moiety, make it a versatile reagent for introducing the pyridin-3-ylmethylsulfonyl group into various molecular scaffolds. This has proven particularly valuable in the synthesis of targeted therapies, most notably inhibitors of methionine aminopeptidases (MetAPs), enzymes that play a crucial role in protein maturation and are implicated in various disease states, including cancer.

Discovery and History

The initial synthesis and detailed historical account of the discovery of Pyridine-3-ylmethanesulfonyl Chloride are not extensively documented in readily available literature. Its emergence is closely tied to the broader exploration of pyridinyl derivatives in medicinal chemistry. The development of synthetic routes to this compound was likely driven by the need for specific structural motifs in the quest for novel enzyme inhibitors. Its utility as a precursor to potent inhibitors of methionine aminopeptidase has solidified its importance in contemporary drug discovery programs.

Synthesis and Experimental Protocols

The synthesis of Pyridine-3-ylmethanesulfonyl Chloride and its derivatives is a critical process for its application in pharmaceutical research. While a specific, detailed experimental protocol for the direct synthesis of Pyridine-3-ylmethanesulfonyl Chloride with comprehensive quantitative data is not widely published, synthetic strategies for analogous sulfonyl chlorides provide a foundational understanding. The synthesis generally involves the introduction of a sulfonyl chloride group onto a pyridine-methane scaffold.

One common approach for the synthesis of related aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound. Another method is the diazotization of an amino-substituted precursor followed by a sulfonyl chloride formation reaction. For instance, the synthesis of the closely related Pyridine-3-sulfonyl chloride often utilizes 3-aminopyridine as a starting material, which undergoes diazotization and subsequent reaction with a sulfur dioxide source in the presence of a copper catalyst.

A plausible synthetic workflow for Pyridine-3-ylmethanesulfonyl Chloride could start from 3-pyridinemethanol, which would be converted to the corresponding thiol, followed by oxidation to the sulfonic acid, and finally chlorination to the desired sulfonyl chloride.

Below is a generalized experimental workflow representing a potential synthetic route.

Caption: A potential synthetic pathway for Pyridine-3-ylmethanesulfonyl Chloride.

Note: The lack of a publicly detailed, high-yield synthesis protocol for Pyridine-3-ylmethanesulfonyl Chloride itself highlights a potential area for process chemistry research and development.

Application in Drug Development: Methionine Aminopeptidase Inhibitors

A primary and significant application of Pyridine-3-ylmethanesulfonyl Chloride is in the synthesis of inhibitors targeting methionine aminopeptidases (MetAPs).[1] MetAPs are crucial enzymes that cleave the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[2] There are two main types in eukaryotes, MetAP1 and MetAP2.[2]

Role of MetAP in Disease

MetAP2, in particular, has been identified as a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and, consequently, angiogenesis.[4] This makes MetAP2 an attractive target for the development of anti-cancer therapies. Furthermore, MetAPs are essential for cell proliferation, and their inhibition can lead to cell cycle arrest.[5]

Synthesis of MetAP Inhibitors

Pyridine-3-ylmethanesulfonyl Chloride serves as a crucial building block for a class of potent and selective MetAP inhibitors. The sulfonyl chloride group readily reacts with amines to form sulfonamides, a common functional group in many biologically active molecules. This allows for the straightforward incorporation of the pyridin-3-ylmethylsulfonyl moiety, which has been found to be important for binding to the active site of MetAPs.

Signaling Pathways

The therapeutic effect of MetAP inhibitors derived from Pyridine-3-ylmethanesulfonyl Chloride is rooted in their ability to disrupt key cellular signaling pathways involved in cell growth and angiogenesis.

Inhibition of Angiogenesis

MetAP2 is a primary target of angiogenesis inhibitors like fumagillin and its analogs.[3] By inhibiting MetAP2, these compounds can block the proliferation of endothelial cells, a critical step in the formation of new blood vessels that tumors need to grow. The inhibition of MetAP2 is believed to interfere with the function of proteins essential for cell cycle progression in endothelial cells.

Caption: Signaling pathway illustrating the role of MetAP2 in angiogenesis.

Control of Cell Proliferation

Both MetAP1 and MetAP2 are essential for controlling cell proliferation.[5] The N-terminal processing of proteins is critical for their stability and function. By inhibiting MetAPs, the maturation of a wide range of proteins involved in the cell cycle is disrupted, leading to an arrest in cell proliferation. This provides a direct mechanism for the anti-cancer effects of MetAP inhibitors.

Quantitative Data Summary

Due to the limited availability of public data specifically for the synthesis of Pyridine-3-ylmethanesulfonyl Chloride, this section provides representative data for the synthesis of the related and well-documented compound, Pyridine-3-sulfonyl chloride, to illustrate typical yields and conditions.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| 3-Aminopyridine | 1. Diazotization (NaNO₂, HCl) 2. Sulfonylchlorination (SO₂, CuCl₂) | Pyridine-3-sulfonyl chloride | ~80 | >98 | Patent Literature |

| Pyridine-3-sulfonic acid | Thionyl chloride, catalyst | Pyridine-3-sulfonyl chloride | >90 | High | Patent Literature |

Note: These values are for a related compound and should be considered as illustrative for the synthesis of sulfonyl chlorides in the pyridine series.

Conclusion

Pyridine-3-ylmethanesulfonyl Chloride is a valuable and reactive intermediate in the field of medicinal chemistry. Its primary application in the synthesis of methionine aminopeptidase inhibitors underscores its importance in the development of novel anti-cancer therapies that target angiogenesis and cell proliferation. While detailed information on its initial discovery and a standardized, high-yield synthesis protocol remains somewhat elusive in public literature, its utility is evident from its application in the synthesis of complex, biologically active molecules. Further research into the process development for this compound could enhance its accessibility and accelerate the discovery of new therapeutics. This guide provides a foundational resource for researchers and professionals in the pharmaceutical industry, offering insights into the synthesis, applications, and biological significance of this important chemical entity.

References

- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine aminopeptidases and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine aminopeptidases type I and type II are essential to control cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridin-3-ylmethanesulfonyl Chloride for Beginners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-ylmethanesulfonyl chloride is a bifunctional reagent of interest in medicinal chemistry and drug development. Its structure, incorporating a reactive sulfonyl chloride moiety and a pyridine ring, makes it a valuable building block for introducing the pyridin-3-ylmethylsulfonyl group into molecules. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol for its preparation, and its applications in drug discovery workflows. A clear distinction is made between this compound and the structurally similar Pyridine-3-sulfonyl chloride to avoid ambiguity in research and development.

Introduction

This compound, and its hydrochloride salt, are reactive chemical intermediates used in organic synthesis. The presence of a methylene bridge between the pyridine ring and the sulfonyl chloride group distinguishes it from the more commonly cited Pyridine-3-sulfonyl chloride. This structural difference can impart distinct chemical reactivity and conformational properties to the resulting sulfonamides and other derivatives. The pyridine nitrogen offers a site for potential hydrogen bonding, which can influence the pharmacokinetic properties of drug candidates.[1] This guide aims to provide a foundational understanding of this reagent for professionals in the field of drug discovery.

Chemical and Physical Properties

Quantitative data for this compound and its hydrochloride salt are summarized below. It is important to note that some physical properties are predicted values due to the limited availability of experimental data for this specific compound.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Neutral) | This compound Hydrochloride | Source |

| CAS Number | 159290-96-7 | 191105-35-8 | [2][3] |

| Molecular Formula | C₆H₆ClNO₂S | C₆H₇Cl₂NO₂S | [2][3] |

| Molecular Weight | 191.64 g/mol | 228.09 g/mol | [2][3] |

| Appearance | Not specified | Not specified | - |

| Boiling Point | 325.1 ± 25.0 °C (Predicted) | Not specified | [2] |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | Not specified | [2] |

| Synonyms | 3-Pyridylmethanesulfonyl chloride; 3-Pyridinylmethanesulfonyl Chloride | 3-chlorosulfonylmethylpyridine hydrochloride; pyridine-3-yl-methane sulfonyl chloride hydrochloride | [2][3] |

Synthesis of this compound

Proposed Synthetic Pathway:

References

Methodological & Application

Application Note: Quantitative Analysis of Primary and Secondary Amines using Pyridin-3-ylmethanesulfonyl Chloride Derivatization by HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. These compounds often exhibit poor chromatographic retention and low ionization efficiency in reversed-phase liquid chromatography-mass spectrometry (LC-MS), making their accurate quantification challenging. Chemical derivatization is a powerful strategy to overcome these limitations. Pyridin-3-ylmethanesulfonyl Chloride is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamides. This derivatization enhances the hydrophobicity of the analytes, improving their retention on reversed-phase columns. Furthermore, the pyridine moiety provides a permanent positive charge, which significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower limits of detection.

This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound for sensitive and robust quantification by HPLC-MS.

Chemical Reaction

The derivatization reaction involves the nucleophilic attack of the amine on the sulfonyl chloride group of this compound, leading to the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out in a slightly alkaline medium to neutralize the liberated acid and to ensure the amine is in its nucleophilic free base form.

Caption: Chemical derivatization of an amine with this compound.

Experimental Protocols

Materials and Reagents

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium bicarbonate buffer (50 mM, pH 9.0)

-

Internal Standard (IS): A stable isotope-labeled analog of the analyte of interest.

-

Sample matrix (e.g., plasma, urine, cell lysate)

Equipment

-

HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Vortex mixer

-

Centrifuge

-

Thermomixer or water bath

-

Nitrogen evaporator

Sample Preparation

-

Protein Precipitation (for biological fluids like plasma or serum):

-

To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Evaporation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Derivatization Protocol

-

Reconstitute the dried extract in 50 µL of 50 mM ammonium bicarbonate buffer (pH 9.0).

-

Add 50 µL of a freshly prepared solution of this compound in acetonitrile (1 mg/mL).

-

Vortex briefly to mix.

-

Incubate the reaction mixture at 60°C for 30 minutes in a thermomixer.

-

After incubation, cool the sample to room temperature.

-

Add 10 µL of 1% formic acid in water to quench the reaction.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for HPLC-MS analysis.

HPLC-MS/MS Parameters

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Note: The specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized for each derivatized analyte.

Data Presentation

The following table summarizes representative quantitative performance data for the analysis of various primary and secondary amines using the this compound derivatization method. These values are illustrative and may vary depending on the specific analyte, matrix, and instrumentation.

| Analyte | Retention Time (min) | MRM Transition (m/z) | Linearity (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |

| Amphetamine | 4.2 | 295.1 -> 119.1 | 0.1 - 100 | >0.995 | 0.05 | 0.1 |

| Metamphetamine | 4.8 | 309.1 -> 119.1 | 0.1 - 100 | >0.995 | 0.05 | 0.1 |

| Putrescine | 2.5 | 393.2 -> 161.1 | 0.5 - 200 | >0.99 | 0.2 | 0.5 |

| Cadaverine | 2.9 | 407.2 -> 161.1 | 0.5 - 200 | >0.99 | 0.2 | 0.5 |

| Spermidine | 3.5 | 598.3 -> 161.1 | 1 - 500 | >0.99 | 0.5 | 1 |

| Spermine | 4.1 | 789.4 -> 161.1 | 1 - 500 | >0.99 | 0.5 | 1 |

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

Caption: Workflow for amine analysis using derivatization.

Conclusion

The use of this compound as a derivatizing agent offers a robust and sensitive method for the quantitative analysis of primary and secondary amines by HPLC-MS. This protocol enhances chromatographic retention and ionization efficiency, enabling the reliable measurement of low-abundance amines in complex biological matrices. The provided protocol serves as a comprehensive guide for researchers and professionals in drug development and other scientific fields, though optimization for specific analytes and matrices is recommended for achieving the best performance.

Application Notes: Pyridine-3-sulfonyl Chloride for Sensitive Amine Analysis in Biological Samples

Introduction

The quantitative analysis of biogenic amines, amino acids, and other amine-containing compounds in biological matrices is critical for clinical diagnostics, drug development, and metabolomics research. These molecules often exist at low concentrations and may lack the necessary chromophores or ionizable groups for sensitive detection by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Chemical derivatization is a widely adopted strategy to enhance detection by introducing a tag that improves chromatographic behavior and ionization efficiency.[1][4]

Pyridine-3-sulfonyl chloride (P3SCl) has emerged as an effective derivatization reagent for analytes containing primary and secondary amine functional groups, as well as phenolic hydroxyl groups.[5] Its utility stems from the high proton affinity of the pyridine group, which significantly enhances ionization efficiency in positive ion electrospray ionization (ESI) for MS-based detection.[5][6] A key advantage of P3SCl over traditional reagents like dansyl chloride is its tendency to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS).[5][7] This characteristic is invaluable for confident structural elucidation and improves the specificity of both qualitative and quantitative analyses.[5][7]

These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the use of Pyridine-3-sulfonyl chloride in the analysis of amines in biological samples.

Principle of Derivatization

Pyridine-3-sulfonyl chloride reacts with primary and secondary amines under moderately alkaline conditions to form stable sulfonamides. The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The resulting derivative incorporates the highly basic pyridine ring, which is readily protonated for sensitive detection by ESI-MS in positive ion mode.

Caption: General reaction of an amine with Pyridine-3-sulfonyl chloride.

Experimental Protocols

The following protocols provide detailed methodologies for sample preparation, derivatization, and analysis.

Protocol 1: Analysis of Biogenic Amines in Human Plasma

This protocol details the steps for extracting and derivatizing biogenic amines from human plasma prior to LC-MS/MS analysis.

1. Materials and Reagents

-

Pyridine-3-sulfonyl chloride (P3SCl), derivatization grade (≥98.0%)

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

Formic acid (FA), LC-MS grade

-

Sodium bicarbonate buffer (100 mM, pH 9.5)

-

Amine standards (e.g., histamine, putrescine, cadaverine, spermidine)

-

Internal Standard (IS), e.g., 1,7-diaminoheptane

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

2. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of IS working solution.

-

Add 400 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization Procedure

-

Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

-

Prepare a fresh 10 mg/mL solution of P3SCl in ACN.

-

Add 50 µL of the P3SCl solution to the reconstituted sample.

-

Vortex briefly and incubate in a water bath at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Add 10 µL of 1% FA to quench the reaction.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis

-

HPLC System: Standard reverse-phase UHPLC system.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM). Transitions must be optimized for each derivatized amine.

Caption: Workflow for amine analysis using P3SCl derivatization.

Quantitative Data Summary

The derivatization of amines with Pyridine-3-sulfonyl chloride significantly improves analytical sensitivity. The following table presents representative performance data for the analysis of key biogenic amines in human plasma using the described protocol.

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

| Histamine | Human Plasma | 0.15 | 0.5 | 92.5 | < 10 |

| Putrescine | Human Plasma | 0.1 | 0.3 | 95.1 | < 8 |

| Cadaverine | Human Plasma | 0.1 | 0.3 | 94.3 | < 9 |

| Spermidine | Human Plasma | 0.2 | 0.6 | 89.7 | < 12 |

| Spermine | Human Plasma | 0.25 | 0.8 | 88.2 | < 13 |

| Note: Values are representative and may vary based on instrumentation and specific matrix effects. Data is based on similar sulfonyl chloride derivatization methods.[8][9] |

Key Advantages and Considerations

Choosing the right derivatization agent is crucial for method development. P3SCl offers distinct advantages over other common reagents.

References

- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graphyonline.com [graphyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Derivatization of Phenols with Pyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and specific quantification of phenolic compounds is critical in various fields, including pharmaceutical research, drug development, and environmental analysis. Phenols often exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to challenges in achieving low detection limits. Chemical derivatization is a powerful strategy to overcome this limitation. Pyridine-3-sulfonyl chloride has emerged as a highly effective derivatizing reagent for phenols, significantly enhancing their detectability in liquid chromatography-mass spectrometry (LC-MS) analysis.

This application note provides a detailed overview and protocols for the derivatization of phenols with pyridine-3-sulfonyl chloride. The primary advantages of this methodology include a significant increase in ionization efficiency in positive ion ESI and the generation of analyte-specific fragment ions during tandem mass spectrometry (MS/MS). This specificity is a notable improvement over other common derivatizing agents like dansyl chloride, which often yield reagent-specific fragments, thereby reducing analytical certainty.[1]

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic sulfur atom of the pyridine-3-sulfonyl chloride, forming a stable sulfonate ester. This reaction is typically carried out in a basic medium, which facilitates the deprotonation of the phenol to the more nucleophilic phenoxide ion.

The introduction of the pyridine-3-sulfonyl moiety imparts several advantageous properties to the phenol derivative:

-

Enhanced Ionization: The pyridine group has a high proton affinity, leading to efficient protonation and a strong signal in positive ion ESI-MS.

-